molecular formula C18H36ClNO B12736499 Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride CAS No. 109643-62-1

Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride

Cat. No.: B12736499
CAS No.: 109643-62-1
M. Wt: 317.9 g/mol
InChI Key: PKWYAKQBJWTSDF-UHFFFAOYSA-N
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Description

Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a cyclohexyl group attached to an oxygen atom, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with a cyclohexyl derivative under controlled conditions. One common method is the alkylation of triethylamine with a cyclohexyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

    Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

109643-62-1

Molecular Formula

C18H36ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

2-(1-cyclohexylcyclohexyl)oxy-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C18H35NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H

InChI Key

PKWYAKQBJWTSDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCCCC1)C2CCCCC2.Cl

Origin of Product

United States

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